(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium is a synthetic organic compound belonging to the class of styryl dyes. These dyes are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as laser dyes. The compound’s structure features a benzo[d]thiazolium core with a dimethylamino group and a styryl moiety, which contribute to its unique photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-ethylbenzo[d]thiazolium iodide in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol or acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered photophysical properties.
Reduction: Formation of reduced derivatives with potential changes in fluorescence characteristics.
Substitution: Formation of substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays and as a sensitizer in photochemical reactions.
Biology: Employed in fluorescence microscopy for staining cellular components, particularly nucleic acids and cell membranes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Wirkmechanismus
The mechanism of action of (E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium involves its interaction with molecular targets through its styryl and dimethylamino groups. The compound can intercalate into DNA, leading to fluorescence enhancement upon binding. Additionally, its ability to generate reactive oxygen species upon light irradiation makes it effective in photodynamic therapy, where it induces cell death in targeted cancer cells through oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide: Similar structure with a thiomorpholine group instead of a dimethylamino group.
(E)-2-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide: Similar structure with a pyridinium core instead of a benzo[d]thiazolium core.
Uniqueness
(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium is unique due to its specific combination of a benzo[d]thiazolium core and a dimethylamino-styryl moiety, which imparts distinct photophysical properties. This uniqueness makes it particularly valuable in applications requiring high fluorescence efficiency and photostability .
Eigenschaften
Molekularformel |
C19H21N2S+ |
---|---|
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H21N2S/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3/h5-14H,4H2,1-3H3/q+1 |
InChI-Schlüssel |
YWCGKTACGSLWSG-UHFFFAOYSA-N |
Isomerische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.